molecular formula C7H10N2O2 B3429465 N,N,5-Trimethylisoxazole-3-carboxamide CAS No. 74531-16-1

N,N,5-Trimethylisoxazole-3-carboxamide

Cat. No.: B3429465
CAS No.: 74531-16-1
M. Wt: 154.17 g/mol
InChI Key: WKMJUXSOPIXZQM-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Organic Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in contemporary organic chemistry. researchgate.net Its unique electronic properties and the stability of the ring system make it a versatile building block in the synthesis of complex molecular architectures. The presence of the isoxazole motif is a recurring theme in a multitude of biologically active compounds, underscoring its importance in medicinal chemistry. nih.gov The isoxazole core can be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired chemical or biological effects. bldpharm.com

Evolution of Carboxamide Functionalization in Isoxazole Chemistry

The introduction of a carboxamide group at the 3-position of the isoxazole ring has been a pivotal development in the evolution of isoxazole chemistry. This functionalization is typically achieved through the amidation of an isoxazole-3-carboxylic acid or its activated derivatives, such as an acyl chloride, with a primary or secondary amine. researchgate.net This reaction is a robust and versatile method for creating a diverse library of isoxazole-3-carboxamide (B1603040) derivatives. The amide bond itself is a key structural feature in many biologically active molecules, and its incorporation into the isoxazole framework has opened up new avenues for drug discovery and materials science. nih.gov The synthesis of various N-substituted 5-methylisoxazole-3-carboxamides has been reported, highlighting the modularity of this synthetic approach. researchgate.net

Research Trajectories of N,N,5-Trimethylisoxazole-3-carboxamide within the Isoxazole Class

While extensive research has been conducted on a wide array of isoxazole-3-carboxamide derivatives, specific studies focusing exclusively on this compound are less prevalent in publicly available literature. However, based on the established reactivity and biological significance of analogous compounds, several research trajectories can be envisaged.

The synthesis of this compound would likely proceed via the reaction of 5-methylisoxazole-3-carbonyl chloride with dimethylamine (B145610). This straightforward amide bond formation allows for the efficient construction of the target molecule. researchgate.net The starting material, 5-methylisoxazole-3-carboxylic acid, is a commercially available and versatile precursor for a range of chemical transformations. sigmaaldrich.com

The chemical properties of this compound are defined by the interplay of the isoxazole ring and the N,N-dimethylcarboxamide group. The isoxazole moiety provides a stable aromatic core, while the tertiary amide introduces specific steric and electronic features.

PropertyValueSource
Molecular Formula C7H10N2O2 bldpharm.com
Molecular Weight 154.17 g/mol bldpharm.com
CAS Number 74531-16-1 bldpharm.com

Further research into this compound could explore its potential applications in areas where other isoxazole-3-carboxamides have shown promise. For instance, many compounds with this scaffold exhibit a range of biological activities. Given this, this compound could be investigated as a candidate in medicinal chemistry research programs.

Additionally, the specific substitution pattern of this compound, with methyl groups at the 5-position of the isoxazole ring and on the amide nitrogen, could impart unique solubility and conformational properties. These characteristics could be leveraged in the design of new materials or as a chemical probe to study biological systems. The exploration of its coordination chemistry with various metal ions could also unveil interesting catalytic or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,5-trimethyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2/c1-5-4-6(8-11-5)7(10)9(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJUXSOPIXZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282861
Record name N,N,5-Trimethyl-3-isoxazolecarboxamide
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Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74531-16-1
Record name N,N,5-Trimethyl-3-isoxazolecarboxamide
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Record name N,N,5-Trimethyl-3-isoxazolecarboxamide
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Record name N,N,5-trimethylisoxazole-3-carboxamide
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Synthetic Methodologies and Reaction Pathways of N,n,5 Trimethylisoxazole 3 Carboxamide

Strategic Approaches for Isoxazole (B147169) Ring Formation Applied to N,N,5-Trimethylisoxazole-3-carboxamide Precursors

The foundational step in the synthesis of this compound is the construction of the 5-methylisoxazole-3-carboxylic acid backbone. Several classical and modern synthetic strategies can be employed for the formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.

Cyclocondensation Reactions Involving Hydroxylamine (B1172632) and 1,3-Bielectrophiles

A prevalent and efficient method for the synthesis of the isoxazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For the precursor to this compound, a suitable 1,3-bielectrophile is ethyl 2,4-dioxovalerate.

The reaction proceeds by the nucleophilic attack of hydroxylamine on the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. A specific protocol for the synthesis of ethyl 5-methylisoxazole-3-carboxylate, a key precursor, has been well-documented. prepchem.com In this procedure, ethyl 2,4-dioxovalerate is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, in a suitable solvent like ethanol. The mixture is heated under reflux to drive the reaction to completion. Following the reaction, the product is isolated and purified, often by distillation under reduced pressure. prepchem.com

Table 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate via Cyclocondensation

Reactant 1 Reactant 2 Base Solvent Reaction Condition Yield

Exploration of 1,3-Dipolar Cycloaddition Routes to Isoxazoles

The 1,3-dipolar cycloaddition reaction is a powerful tool in heterocyclic chemistry for the construction of five-membered rings. In the context of isoxazole synthesis, this typically involves the reaction of a nitrile oxide with an alkyne or an alkene. For the synthesis of a 3,5-disubstituted isoxazole precursor, a nitrile oxide would be reacted with a terminal alkyne.

While not the most direct route to the specific precursor of this compound, this methodology offers a high degree of versatility for accessing a wide range of substituted isoxazoles. The regioselectivity of the cycloaddition is a key consideration and is influenced by both electronic and steric factors of the nitrile oxide and the dipolarophile.

Utility of Nitro Compounds in Isoxazole Ring Construction

Primary nitro compounds can also serve as precursors for the formation of the isoxazole ring. One strategy involves the reaction of an activated nitro compound, such as ethyl nitroacetate (B1208598), with an alkyne. This reaction can be catalyzed by a base, such as sodium hydroxide, and can be performed in an aqueous medium. mdpi.comresearchgate.net For instance, the reaction of ethyl nitroacetate with propargyl benzoate has been shown to produce a 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative. mdpi.comresearchgate.net This approach highlights the utility of nitro compounds as synthons for the isoxazole core, which could be adapted for the synthesis of the 5-methylisoxazole moiety through appropriate choice of starting materials.

Dedicated Synthesis of the this compound Moiety

Once the 5-methylisoxazole-3-carboxylic acid scaffold is in hand, the final step is the formation of the N,N-dimethylamide group. This is typically achieved through standard amidation procedures. The precursor, 5-methylisoxazole-3-carboxylic acid, can be obtained by the hydrolysis of its corresponding ethyl ester, for example, by treatment with a strong acid such as aqueous sulfuric acid. google.com

Amidation Techniques for Isoxazole-3-carboxylic Acid Derivatives

A common and effective method for the amidation of a carboxylic acid is to first convert it into a more reactive acyl chloride. 5-Methylisoxazole-3-carboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 5-methylisoxazole-3-carbonyl chloride. researchgate.net This highly reactive intermediate can then be treated with dimethylamine (B145610) to yield this compound. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 2: Amidation via Acyl Chloride Intermediate

Carboxylic Acid Chlorinating Agent Amine Base Solvent

Coupling Reactions Utilizing Carbodiimides and Related Reagents (e.g., DCC/HOBT)

Alternatively, direct coupling of the carboxylic acid with the amine can be achieved using coupling reagents. A widely used combination is dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). In this method, the carboxylic acid is activated by DCC to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by forming an active ester that is more reactive towards the amine and less susceptible to racemization.

The general procedure involves mixing 5-methylisoxazole-3-carboxylic acid with DCC and HOBt in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide. Dimethylamine is then added to the reaction mixture to form the desired amide. The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.

Table 3: DCC/HOBt Mediated Amidation

Carboxylic Acid Amine Coupling Reagents Solvent

This method is often preferred for its mild reaction conditions and high yields. nih.govcbijournal.com

Palladium-Catalyzed Carbonylative Cyclization Strategies for Carboxamide Synthesis

The synthesis of carboxamides, including N,N-disubstituted variants like this compound, can be efficiently achieved through palladium-catalyzed carbonylative reactions. This methodology serves as a powerful tool for the construction of amide bonds, often utilizing carbon monoxide (CO) or a CO surrogate. A general and plausible strategy for the synthesis of isoxazole-3-carboxamides involves a carbonylative coupling between a 3-halo-5-methylisoxazole precursor, a secondary amine (dimethylamine), and a carbon monoxide source.

The catalytic cycle typically initiates with the oxidative addition of a 3-halo-5-methylisoxazole to a palladium(0) complex. This is followed by the insertion of a molecule of carbon monoxide into the resulting palladium-carbon bond to form a palladium-acyl intermediate. The final steps involve nucleophilic attack by dimethylamine on this acyl complex, followed by reductive elimination to release the final product, this compound, and regenerate the palladium(0) catalyst.

Modern advancements in this field have introduced safer and more convenient sources of carbon monoxide. For instance, benzene-1,3,5-triyl triformate (TFBen) has been successfully used as a CO source in various palladium-catalyzed carbonylative syntheses, yielding N-acyl indoles and amide-containing dihydroisoquinolinones in high yields. rsc.orgnih.gov This approach avoids the handling of toxic carbon monoxide gas, making the synthesis more practical. Such palladium-catalyzed methods are noted for their high efficiency and broad applicability in synthesizing a variety of amide-containing compounds. rsc.orgnih.govmdpi.com

Reactivity Studies and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay between the carboxamide functional group and the aromatic isoxazole ring. The isoxazole moiety, with its weak N-O bond, and the amide group offer multiple sites for chemical modification. researchgate.net

Acyl Group Substitution Reactions

The N,N-dimethylcarboxamide group of the title compound is generally unreactive towards nucleophilic acyl substitution due to the stability of the amide bond. However, its reactivity can be enhanced through activation. A common strategy involves the N-tosylation of a related N-methyl amide, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net Following this activation step, the modified amide can react with various nucleophiles, leading to the substitution of the amino group. researchgate.net

This allows for the conversion of the carboxamide into other functional groups. For example, treatment with water can yield the corresponding carboxylic acid, while alkoxides can produce esters. researchgate.net This method provides a versatile pathway for modifying the carboxamide moiety into a range of other acyl derivatives. researchgate.net The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.comlibretexts.org The reaction is favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

NucleophileReagent/ConditionsExpected Product from Activated Amide
WaterH₂O5-Methylisoxazole-3-carboxylic acid
Alcohol (R'OH)R'O⁻Methyl 5-methylisoxazole-3-carboxylate
Amine (R'₂NH)R'₂NHN,N-Disubstituted-5-methylisoxazole-3-carboxamide

Metal Hydride Reductions and Conversion to Amines

The carboxamide group can be completely reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction transforms the carbonyl group into a methylene group (CH₂), converting this compound into (5-methylisoxazol-3-yl)-N,N-dimethylmethanamine. The mechanism for amide reduction by LiAlH₄ is distinct from that of esters; it involves the formation of a metal amine salt intermediate which is then hydrolyzed to yield the final amine product. libretexts.org This transformation is a standard and highly effective method for preparing tertiary amines from the corresponding N,N-disubstituted amides. libretexts.org

Partial reduction is also possible using less reactive hydrides. For instance, diisobutylaluminium hydride (DIBAL-H) can reduce N-methylcarboxamides to the corresponding aldehyde (formyl group), demonstrating that the extent of reduction can be controlled by the choice of reagent. researchgate.net

ReactionReagentExpected Product
Complete ReductionLithium Aluminum Hydride (LiAlH₄)(5-Methylisoxazol-3-yl)-N,N-dimethylmethanamine
Partial ReductionDiisobutylaluminium Hydride (DIBAL-H)5-Methylisoxazole-3-carbaldehyde

Advanced Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, most commonly C-N and C-O bonds, through the reaction of an arylboronic acid with an N-H or O-H containing compound. organic-chemistry.orgnih.gov this compound, being a tertiary amide, lacks the requisite N-H bond and therefore cannot act as the nitrogen nucleophile in a standard Chan-Lam coupling. researchgate.net

However, the principles of this reaction are relevant to the synthesis of related isoxazole structures. A precursor molecule, such as 5-methylisoxazole-3-carboxamide (a primary amide with N-H bonds), could theoretically undergo N-arylation via the Chan-Lam coupling. This would involve reacting the primary amide with an arylboronic acid in the presence of a copper catalyst and an oxidant, typically air, to form an N-aryl-5-methylisoxazole-3-carboxamide. nih.govresearchgate.net This highlights how advanced coupling reactions can be used to modify the amide portion of the isoxazole scaffold, even if the fully N,N-dimethylated target compound is not a direct substrate.

Photochemical Reactions and Oxetane Formation in Methylated Isoxazoles

The isoxazole ring, particularly when substituted with alkyl groups, can participate in photochemical reactions. A notable example is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane. researchgate.netresearchgate.net

Research has shown that methylated isoxazoles, such as 3,5-dimethylisoxazole, undergo this reaction in the presence of a photosensitizer like benzophenone upon irradiation. nih.gov The reaction occurs across the C4-C5 double bond of the isoxazole ring. It is expected that this compound would undergo a similar transformation. The photochemical reaction would likely proceed via the triplet excited state of the carbonyl compound, leading to a biradical intermediate that cyclizes to form the final oxetane product. researchgate.net This would result in a novel bicyclic structure where an oxetane ring is fused to the isoxazole core.

Ring-Opening Transformations of the Isoxazole System

A characteristic feature of the isoxazole ring is its susceptibility to ring-opening reactions, primarily due to the relatively weak N-O bond. researchgate.net This property makes isoxazoles valuable synthetic intermediates. The ring can be cleaved under various conditions, leading to a range of acyclic products.

Common methods for isoxazole ring opening include:

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Pd/C) is a well-established method for cleaving the N-O bond. For a 3,5-disubstituted isoxazole, this process typically yields a β-aminoenone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. In the case of this compound, this would likely lead to an aminovinyl amide intermediate.

Base-Mediated Cleavage: Strong bases can also induce ring opening. The reaction pathway depends on the substitution pattern, but it often involves the deprotonation of a substituent, followed by rearrangement and cleavage of the N-O bond.

These ring-opening transformations underscore the synthetic utility of the isoxazole core within this compound, allowing for its conversion into complex linear structures. researchgate.netnanobioletters.com

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,5 Trimethylisoxazole 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra map the distinct chemical environments of protons (¹H) and carbon atoms (¹³C). The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the integration of ¹H signals reveals the relative number of protons.

For N,N,5-Trimethylisoxazole-3-carboxamide, the ¹H NMR spectrum is expected to show three distinct singlet signals, reflecting the absence of adjacent protons for spin-spin coupling. The ¹³C NMR spectrum, including data from a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, would identify all unique carbon atoms, including quaternary carbons.

The predicted chemical shifts are based on the known effects of the isoxazole (B147169) ring and the carboxamide group. The N-methyl groups may appear as a single signal at room temperature due to rapid rotation around the amide C-N bond, or as two distinct signals if this rotation is hindered. psu.edu

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH ₃ (on Isoxazole C5)~2.4 - 2.6Singlet3H
Isoxazole C4-H ~6.4 - 6.6Singlet1H
N-(CH ₃)₂ (Amide)~3.0 - 3.2Singlet6H

Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃ (on Isoxazole C5)~12 - 14
N-(C H₃)₂ (Amide)~36 - 39
Isoxazole C 4~102 - 105
Isoxazole C 3 (quaternary)~158 - 160
C =O (Amide Carbonyl)~162 - 164
Isoxazole C 5 (quaternary)~170 - 172

While 1D NMR identifies the basic components, 2D NMR experiments establish how they are connected. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, no cross-peaks would be expected in a COSY spectrum, as no protons are on adjacent carbons, confirming the isolated nature of each proton environment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link the proton signals to their respective carbon signals in the table above. For example, it would show a correlation between the proton signal at δ ~6.5 ppm and the carbon signal at δ ~103 ppm, assigning them both to the C4 position of the isoxazole ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). columbia.edu Key HMBC correlations would confirm the entire structure:

The N-methyl protons (δ ~3.1 ppm) would show a strong correlation to the amide carbonyl carbon (δ ~163 ppm).

The C4-H proton (δ ~6.5 ppm) would show correlations to the quaternary carbons C3 and C5 of the isoxazole ring.

The C5-methyl protons (δ ~2.5 ppm) would show correlations to C5 and C4, confirming the methyl group's position on the ring.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The spectrum provides direct evidence for the presence of key functional groups. In this compound, the most prominent feature is the strong absorption band of the tertiary amide carbonyl (C=O) group. Other characteristic bands include C-H stretching and vibrations associated with the isoxazole ring. researchgate.netnih.gov

Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3120 - 3150C-H StretchIsoxazole Ring C-H
~2900 - 3000C-H StretchMethyl Groups (Aliphatic)
~1640 - 1670C=O StretchTertiary Amide
~1570 - 1610C=N StretchIsoxazole Ring
~1400 - 1480C=C Stretch / Ring ModesIsoxazole Ring

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While the amide C=O stretch is strong in the IR spectrum, symmetric vibrations and bonds within the heterocyclic ring often produce strong signals in the Raman spectrum. nih.gov For this compound, Raman spectroscopy would be particularly useful for confirming the vibrations of the isoxazole ring skeleton, which are less polar and thus may be more Raman-active.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, provides information about the electronic structure of a molecule, particularly the conjugated systems. The isoxazole ring in conjunction with the carboxamide group forms a conjugated system that can undergo electronic transitions. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions, characteristic of conjugated systems, and potentially a weaker n → π* transition involving the non-bonding electrons on the oxygen and nitrogen atoms. The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation. science-softcon.deresearchgate.net The primary π → π* transition for this system would likely be observed in the lower UV range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra can confirm the presence of the chromophoric isoxazole ring system. The absorption maxima (λmax) are indicative of the π → π* and n → π* electronic transitions.

While specific experimental UV-Vis data for this compound is not widely published, the spectral characteristics can be inferred from studies on analogous isoxazole derivatives. Research on various substituted isoxazoles demonstrates that their primary absorption bands typically appear in the ultraviolet region, often between 200 and 400 nm. For instance, studies on other isoxazole carboxamide derivatives have reported absorption maxima in this range, which is characteristic of the electronic transitions within the isoxazole heterocycle. nih.govresearchgate.net The exact position and intensity of the absorption peak for this compound would be influenced by the substitution pattern, including the N,N-dimethylcarboxamide and the 5-methyl groups, which can act as auxochromes. Theoretical studies on isoxazole derivatives using density functional theory (DFT) have also been employed to predict their UV/Visible absorption spectra, further aiding in the interpretation of experimental data. researchgate.net

Table 1: Representative UV-Vis Spectral Data for Isoxazole Derivatives

Compound/Derivative ClassSolventAbsorption Maximum (λmax) (nm)Reference
Isoxazole-amine derivativesChloroform~381 - 399 researchgate.net
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-oneMethanol407 nih.gov
(E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-oneMethanol380 nih.gov
General Oxazole DyesVarious355 - 495 globalresearchonline.net

This table presents data for related isoxazole structures to provide context for the expected spectral behavior of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical step in structural elucidation.

For this compound (C7H10N2O2), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated with high precision. Experimental measurement of this mass using HRMS serves to confirm the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation in the source. In positive ion mode, the compound is readily detected as the protonated molecule, [M+H]+.

Cleavage of the isoxazole ring: This is a common fragmentation route for isoxazole derivatives, which can lead to a variety of smaller, charged fragments.

Loss of the N,N-dimethylaminocarbonyl group: The amide functionality can be cleaved, resulting in a significant neutral loss.

Loss of smaller neutral molecules: Fragments corresponding to the loss of CO, H2O, or other small, stable molecules may also be observed.

Table 2: Predicted ESI-MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossDescription of Fragmentation
[M+H]+[M+H - C3H7NO]+73.05 DaLoss of the N,N-dimethylcarboxamide moiety
[M+H]+[M+H - CO]+28.00 DaLoss of carbon monoxide from the amide or ring
[M+H]+[M+H - CH3]+15.02 DaLoss of a methyl group

This table is based on general fragmentation principles for similar heterocyclic and amide-containing compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is routinely used to assess the purity of a compound and confirm its identity within a mixture. rsc.orgunipd.itnih.gov

A typical LC-MS method for the analysis of this compound would involve a reversed-phase chromatographic separation followed by detection using an ESI-MS detector. The retention time from the chromatography provides one level of identification, while the mass-to-charge ratio of the eluting peak provides definitive confirmation of the compound's identity.

Purity is assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram. A high-purity sample would exhibit a single, sharp chromatographic peak at the expected retention time, with a corresponding mass spectrum showing the protonated molecule of this compound. The presence of other peaks in the chromatogram would indicate impurities, which could then be tentatively identified by their respective mass spectra.

Table 3: Representative LC-MS Parameters for Analysis of Carboxamide Compounds

ParameterValue/DescriptionReference
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) rsc.org
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate buffer rsc.orgnih.gov
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid rsc.orgnih.gov
Gradient A gradient of increasing organic phase (Mobile Phase B) nih.gov
Flow Rate 0.2 - 0.6 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Full Scan or Selected Ion Monitoring (SIM) of the [M+H]+ ion nih.gov

This table outlines a general LC-MS method applicable for the analysis of this compound based on established methods for similar compounds.

Computational Chemistry and Theoretical Investigations of N,n,5 Trimethylisoxazole 3 Carboxamide

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations offer insights into the molecule's stability and electronic behavior.

Density Functional Theory (DFT) is a computational method that is widely used to investigate the electronic structure of many-body systems. For N,N,5-Trimethylisoxazole-3-carboxamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be instrumental in determining its most stable conformation. nih.gov The rotational barriers around the C3-C(O) and C(O)-N bonds are of particular interest, as these determine the relative orientation of the isoxazole (B147169) ring and the dimethylamide group. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the global minimum energy conformation and any other low-energy conformers. The stability of the molecule is often influenced by hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov

ParameterDescription
Functional A key component of DFT that approximates the exchange-correlation energy. B3LYP is a common hybrid functional.
Basis Set A set of mathematical functions used to build the molecular orbitals. 6-31G(d,p) is a Pople-style basis set of medium size.
Conformational Analysis The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Potential Energy Surface A mathematical or graphical representation of the energy of a molecule as a function of its geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring and the oxygen atom of the carbonyl group, while the LUMO is likely to be distributed over the carbonyl group and the isoxazole ring. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Egap HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react. This is invaluable for understanding its chemical behavior and for designing new synthetic pathways.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show the most negative potential localized around the carbonyl oxygen and the nitrogen atom of the isoxazole ring, identifying these as the primary sites for electrophilic interaction. nih.gov Conversely, regions of positive potential would be expected around the hydrogen atoms of the methyl groups.

Color CodeElectrostatic PotentialImplication for Reactivity
Red NegativeSite for electrophilic attack
Blue PositiveSite for nucleophilic attack
Green NeutralLow reactivity

Fukui functions and other local reactivity descriptors provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. These descriptors are derived from the change in electron density as an electron is added to or removed from the system. By calculating these indices for each atom in this compound, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack. This analysis complements the qualitative picture provided by MEP mapping, offering a more detailed understanding of the molecule's regioselectivity in chemical reactions.

Theoretical Simulation of Spectroscopic Properties

Computational chemistry can also simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. Theoretical calculations of spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be performed. nih.govresearchgate.net For this compound, DFT calculations could predict the vibrational frequencies in the IR spectrum, helping to assign the characteristic peaks for the C=O stretch, C-N stretch, and the vibrations of the isoxazole ring. Similarly, theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable support for the assignment of experimental NMR spectra. semanticscholar.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. semanticscholar.org

Prediction of Vibrational (IR and Raman) Spectra

The vibrational spectra of a molecule, specifically its Infrared (IR) and Raman spectra, are unique fingerprints determined by its three-dimensional structure and the nature of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these spectra with a high degree of accuracy. nih.govcardiff.ac.uk For this compound, such calculations would typically be performed using a hybrid functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to properly account for electron correlation and polarization effects. nih.govnih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, a frequency calculation is performed on the optimized structure. This calculation yields the normal modes of vibration, each associated with a specific frequency and intensity for both IR and Raman activity. cardiff.ac.uk

The predicted vibrational frequencies can then be assigned to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, C-N, N-O, C-H) and the deformation of the isoxazole ring. For instance, the stretching vibration of the carbonyl (C=O) group in the amide moiety is expected to appear as a strong band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations in related amide structures are sensitive to hydrogen bonding and are typically observed in the 3300-3500 cm⁻¹ range. nih.gov

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations for similar molecules, is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Vibrational Assignment
~3450 N-H stretch
~3050 Aromatic C-H stretch
~2980 Aliphatic C-H stretch (asymmetric)
~2940 Aliphatic C-H stretch (symmetric)
~1685 C=O stretch (amide I)
~1590 C=N stretch (isoxazole ring)
~1540 N-H bend (amide II)
~1450 CH₃ deformation
~1420 Ring C-C stretch
~1250 C-N stretch
~1100 N-O stretch
~900 Ring breathing mode

These theoretical spectra are invaluable for interpreting experimental IR and Raman data, helping to confirm the compound's structure and providing insights into its bonding environment.

Calculation of Electronic Excitation Energies and UV-Vis Spectra

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This computational method is effective for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies required to excite electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals. researchgate.netmdpi.com

Similar to vibrational analysis, the process starts with an optimized ground-state geometry. TD-DFT calculations are then performed, often using the same functional and basis set (e.g., B3LYP/6-311++G(d,p)), to determine the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. nih.gov The oscillator strength is a measure of the probability of a particular electronic transition occurring upon absorption of light.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions typically have high intensity and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the isoxazole ring and the carboxamide group. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (e.g., from the oxygen or nitrogen atoms) to a π* antibonding orbital. rsc.org

The results of a TD-DFT calculation would provide a list of excitation energies (in eV) and their corresponding wavelengths (in nm) and oscillator strengths (f). A hypothetical summary of such results is shown below.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Transition Wavelength (λmax, nm) Excitation Energy (eV) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~280 ~4.43 ~0.02 n → π*
S₀ → S₂ ~245 ~5.06 ~0.35 π → π*
S₀ → S₃ ~210 ~5.90 ~0.18 π → π*

These theoretical predictions are crucial for understanding the photophysical properties of the compound and for interpreting its experimental UV-Vis spectrum.

Advanced Computational Methods for Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to explore the potential chemical reactivity and decomposition pathways of this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the reaction mechanism at a molecular level. nih.gov

DFT calculations can be employed to model various reaction types, such as hydrolysis of the amide bond, thermal decomposition, or reactions with biological nucleophiles. For a given reaction, the geometries of the reactants, transition states, and products are optimized. A key aspect of this analysis is the location of the transition state structure, which represents the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of these stationary points; a minimum on the potential energy surface (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For example, a computational study on the hydrolysis of the amide bond in this compound would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.

Furthermore, Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions throughout the reaction, providing deeper insights into the electronic changes that occur during bond formation and breakage. researchgate.net These computational approaches are invaluable for predicting the chemical stability and reactivity of this compound, guiding the design of new derivatives with desired properties, and understanding its potential metabolic fate.

Research on Derivatives and Analogues of N,n,5 Trimethylisoxazole 3 Carboxamide

Rational Design and Synthesis of N-Substituted Isoxazole-3-carboxamide (B1603040) Analogues

The rational design of analogues of N,N,5-Trimethylisoxazole-3-carboxamide is a cornerstone of research, aiming to systematically explore the chemical space around this core structure. The primary synthetic route involves the coupling of a 5-methylisoxazole-3-carboxylic acid or its activated form (e.g., an acyl chloride) with a diverse range of primary or secondary amines. researchgate.net This amide bond formation is a robust and versatile reaction, enabling the introduction of a wide variety of substituents on the amide nitrogen.

A prevalent and efficient method for this synthesis is the use of coupling agents. The general procedure involves dissolving the carboxylic acid precursor, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, in a suitable solvent like dichloromethane (DCM). nih.gov Subsequently, a carbodiimide, commonly N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), is added as an activating agent, often in conjunction with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov This mixture is stirred to form an active intermediate, to which the desired amine is then added to yield the final N-substituted isoxazole-3-carboxamide. nih.gov

The "rational design" aspect comes into play in the selection of the amine component. nih.gov Chemists select amines based on principles like "active subunit combination," where known pharmacophores or functional groups are appended to the isoxazole-3-carboxamide scaffold to create hybrid molecules with potentially new properties. nih.gov This strategic selection allows for the systematic modification of the molecule's steric and electronic properties.

Below is a representative table of N-substituted isoxazole-3-carboxamide analogues synthesized using these standard coupling methods.

Starting Carboxylic AcidAmine ReactantCoupling ReagentsProduct
5-Methylisoxazole-3-carboxylic acidDimethylamine (B145610)SOCl₂, PyridineThis compound
5-Methylisoxazole-3-carboxylic acidAnilineEDC, DMAPN-Phenyl-5-methylisoxazole-3-carboxamide
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid4-MethoxyanilineEDC, DMAPN-(4-methoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
5-Methylisoxazole-3-carboxylic acidVarious Aryl AminesSOCl₂, PyridineVarious N-Aryl-5-methylisoxazole-3-carboxamides

This table is generated based on synthetic procedures described in the literature. researchgate.netnih.gov

Strategies for Structural Modification and Functionalization at the Isoxazole (B147169) Ring System

Key strategies for isoxazole ring functionalization include:

1,3-Dipolar Cycloaddition: This is one of the most fundamental and versatile methods for constructing the isoxazole ring from non-cyclic precursors. rsc.orgnih.gov The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). rsc.orgnanobioletters.com By choosing appropriately substituted alkynes and nitrile oxides, chemists can regioselectively synthesize a wide array of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. nih.govorganic-chemistry.org This "bottom-up" approach is crucial for creating isoxazole-3-carboxamide precursors with desired functional groups already in place.

Condensation Reactions: Isoxazole rings can be formed through the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org This method provides another reliable route to substituted isoxazole cores.

Direct C-H Functionalization: More advanced methods focus on the direct activation and functionalization of C-H bonds on a pre-formed isoxazole ring. researchgate.net Techniques involving transition metal catalysis (e.g., rhodium(III) or gold(I)) can enable the introduction of alkyl or aryl groups at specific positions, such as the C4 position, which are otherwise difficult to modify. researchgate.net

Ring-Opening and Annulation: The isoxazole ring can act as a "masked" functional group. Under specific conditions, such as with transition metal catalysts or photochemical stimuli, the ring can be opened to generate reactive intermediates. researchgate.netacs.org These intermediates can then be trapped or undergo annulation (ring-forming) reactions to construct new, more complex heterocyclic systems. acs.org

Synthesis of Polycyclic Systems Incorporating the Isoxazole-3-carboxamide Scaffold

Building upon the isoxazole-3-carboxamide framework, researchers have developed methods to synthesize fused or polycyclic systems. These more complex structures are created by forming additional rings onto the isoxazole core, leading to rigid, three-dimensional molecules.

One prominent strategy involves intramolecular cyclization reactions. For instance, an isoxazole bearing a reactive group at an appropriate position can be induced to form a new ring. A common approach is the annulative coupling of a benzisoxazole with an alkyne, catalyzed by a Cp*Rh(III) complex, to produce isoquinolinyl phenols, effectively fusing a benzene and pyridine ring system to the original isoxazole motif. researchgate.net

Another example is the synthesis of isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles. nih.gov This complex, multi-ring system is built by constructing a pyridine ring fused to both an isoxazole and an indole scaffold. Such syntheses often involve multi-step sequences where the isoxazole ring is formed early and then serves as a template for subsequent ring formations. These advanced synthetic efforts demonstrate the utility of the isoxazole-3-carboxamide unit as a versatile building block for constructing architecturally complex molecules. nih.gov

Structure-Property Relationship Studies in this compound Derivatives

Structure-property relationship (SPR) studies investigate how specific changes in a molecule's structure influence its physicochemical properties. For this compound derivatives, these studies focus on understanding the impact of different substituents on properties such as acidity, lipophilicity, solubility, and electrostatic potential, while explicitly excluding biological endpoints. nih.govresearchgate.net

Key relationships observed in related carboxamide systems include:

Lipophilicity and Polarity: The introduction of different functional groups can systematically tune the molecule's lipophilicity (often estimated by logP). Adding non-polar, aliphatic, or aromatic groups (e.g., a phenyl or tert-butyl group) to the amide nitrogen generally increases lipophilicity. Conversely, incorporating polar groups (e.g., hydroxyls, amines) tends to decrease lipophilicity and increase the molecule's polarity and aqueous solubility. researchgate.net

Electrostatic Potential: The replacement of one chemical group with another (a bioisosteric replacement) can alter the electrostatic potential map of the molecule. nih.gov For example, modifying substituents on an N-aryl ring of an isoxazole carboxamide changes the distribution of electron density across the molecule. An electron-withdrawing group (like a halogen) will create a more positive electrostatic potential on the aromatic ring, while an electron-donating group (like a methoxy group) will have the opposite effect. These changes can influence crystal packing and intermolecular interactions. nih.gov

Acidity (pKa): While the carboxamide itself is generally not acidic, the introduction of other functional groups can confer acidic or basic properties. For instance, incorporating an acidic moiety like a carboxylic acid or a sulfonamide elsewhere in the structure would significantly impact the molecule's pKa and, consequently, its ionization state at different pH values. researchgate.net

The following table summarizes the general effects of structural modifications on key physicochemical properties of isoxazole carboxamide derivatives.

Structural ModificationExample SubstituentExpected Effect on Lipophilicity (logP)Expected Effect on Polarity/Aqueous Solubility
Addition of Alkyl Chains-CH₃, -CH₂CH₃IncreaseDecrease
Addition of Aromatic RingsPhenyl, NaphthylSignificant IncreaseSignificant Decrease
Introduction of Halogens-F, -Cl, -BrIncreaseDecrease
Introduction of Polar Groups-OH, -NH₂, -COOHDecreaseIncrease
Introduction of Methoxy Groups-OCH₃Slight IncreaseSlight Decrease

This table represents generalized trends in structure-property relationships. researchgate.net

Advanced Research Applications and Potential of N,n,5 Trimethylisoxazole 3 Carboxamide Scaffolds

Contributions to Novel Organic Synthesis Methodologies

The synthesis of isoxazole (B147169) carboxamides, including the N,N,5-trimethylisoxazole-3-carboxamide scaffold, is typically achieved through well-established yet adaptable synthetic pathways. The primary method involves the coupling of an isoxazole-carboxylic acid with a suitable amine. Specifically for this compound, this would involve the reaction of 5-methylisoxazole-3-carboxylic acid with dimethylamine (B145610).

Modern advancements in synthetic chemistry have introduced more efficient and environmentally benign approaches. These methodologies contribute to the broader field of organic synthesis by providing streamlined access to complex molecular architectures. Key strategies applicable to the synthesis of isoxazole carboxamides include the use of various coupling agents and the application of green chemistry principles. For instance, the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with nucleophilic catalysts is a common strategy to facilitate the amide bond formation nih.gov.

Recent trends emphasize the use of ultrasonic irradiation and microwave-assisted synthesis, which can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally friendly solvents like water mdpi.comnih.gov. These techniques are part of a larger push towards sustainable chemical manufacturing. The development of one-pot multicomponent reactions further exemplifies synthetic innovation, enabling the construction of complex isoxazole derivatives from simple starting materials in a single step mdpi.comresearchgate.net.

Table 1: Selected Synthesis Methodologies for Isoxazole Carboxamide Scaffolds

MethodologyDescriptionKey AdvantagesRelevant Compounds
Amide Coupling Reaction of an isoxazole-carboxylic acid or its acyl chloride with an amine using coupling agents (e.g., EDCI, HOBT, DMAP). nih.govHigh versatility, applicable to a wide range of amine substrates.Isoxazole-Carboxamide derivatives. nih.gov
Ultrasonic Irradiation Use of ultrasound to accelerate chemical reactions. nih.govReduced reaction times, increased yields, energy efficiency.Isoxazole derivatives. nih.gov
Microwave-Assisted Synthesis Application of microwave heating to drive reactions. researchgate.netRapid heating, enhanced reaction rates, high selectivity.Isoxazole derivatives. researchgate.net
1,3-Dipolar Cycloaddition A key step in forming the isoxazole ring itself, often from a nitrile oxide and an alkyne, followed by functional group manipulation. researchgate.netFundamental route to the core isoxazole heterocycle.3,5-diarylisoxazoles. researchgate.net

Exploration in Materials Science Research

The unique electronic properties and rigid structure of the isoxazole ring make its derivatives, such as the this compound scaffold, intriguing candidates for materials science research.

Isoxazole-containing compounds are being explored as a class of materials for organic electronics. mdpi.com Research has indicated the potential of isoxazole derivatives in the development of organic semiconductors, which are foundational to technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The isoxazole ring is an electron-rich aromatic system, and its integration into larger π-conjugated systems can be used to tune the electronic properties of a molecule, a critical factor in designing semiconductor materials. researchgate.netnih.gov

Scientists have synthesized liquid-crystalline isoxazoles with the goal of creating new organic electronic materials. By extending the π-conjugated system through cross-coupling reactions, researchers can modify the material's electronic characteristics. researchgate.net The this compound scaffold could serve as a precursor or a fundamental building block in the synthesis of more complex, conjugated molecules designed for semiconductor applications.

The isoxazole and carboxamide groups are both capable of participating in non-covalent interactions that govern the self-assembly of molecules into highly ordered supramolecular structures. These interactions are central to the fields of crystal engineering, liquid crystals, and supramolecular polymers.

Research into related isoxazole derivatives has shown their utility in forming materials with specific thermal and structural properties, such as liquid crystals exhibiting soft crystal (CrE) mesophases. researchgate.net The stability of these phases can be enhanced by polymerizing the isoxazole-containing molecules. researchgate.net While the N,N-dimethyl substitution on the carboxamide of this compound precludes it from acting as a hydrogen bond donor, the oxygen atom of the carboxamide and the nitrogen atom of the isoxazole ring can still act as hydrogen bond acceptors. This allows the scaffold to be incorporated into larger supramolecular designs, where it can direct the assembly through dipole-dipole interactions and by coordinating with hydrogen-bond-donating species. The interplay of these interactions can lead to the formation of complex and functional architectures.

Development of New Analytical Chemistry Methods Utilizing the Compound

While this compound is not currently a standard reagent in analytical chemistry, the properties of the isoxazole scaffold have been exploited for analytical purposes. A notable, though older, example is the separation of 3- and 5-arylisoxazole isomers via thin-layer chromatography (TLC). iaea.org This separation was achieved by impregnating the silica (B1680970) gel stationary phase with cadmium salts (CdCl₂ and CdSO₄). The isoxazole derivatives form complexes with the cadmium ions, altering their chromatographic mobility and allowing for effective separation. iaea.org

This method demonstrates that the specific electronic and coordinating properties of the isoxazole ring can be leveraged for analytical applications. Although modern techniques like HPLC and mass spectrometry are now more common, this work illustrates the potential for developing novel separation or detection methods based on the unique chemical reactivity of the isoxazole core. Future research could explore the use of isoxazole carboxamide derivatives as ligands in coordination chemistry-based sensing or as specific markers in complex biological samples. Theoretical studies using methods like Density Functional Theory (DFT) have also been employed to analyze the absorption spectra of isoxazole derivatives, which could aid in the development of spectroscopic analytical methods. researchgate.net

Future Research Directions and Emerging Paradigms in Isoxazole Carboxamide Chemistry

The field of isoxazole chemistry is dynamic, with future research poised to expand upon its established utility in medicine and explore new frontiers in materials science and beyond. rsc.orgnih.gov A primary direction is the continued development of novel and efficient synthetic strategies. This includes a focus on green chemistry approaches and the use of transition metal-catalyzed reactions to create a wider array of complex isoxazole derivatives with high precision and selectivity. rsc.orgresearchgate.net

Emerging paradigms in medicinal chemistry point towards the design of multi-targeted therapies, where a single molecule is engineered to interact with multiple biological targets. rsc.orgrsc.org The isoxazole carboxamide scaffold is an attractive starting point for such endeavors due to its proven bioactivity and synthetic tractability. nih.govrsc.org

In materials science, the exploration of isoxazole-based compounds for electronics and functional polymers is still in its early stages but holds considerable promise. mdpi.comresearchgate.net Future work will likely involve the synthesis and characterization of novel isoxazole-containing polymers and supramolecular assemblies with tailored optical, electronic, and self-healing properties. The this compound scaffold, as a simple yet functional building block, is well-positioned to contribute to these advancements, serving as a testbed for new synthetic methods and a component in the construction of next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,5-Trimethylisoxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling substituted isoxazole-3-carboxylic acids with methylamine derivatives under amidation conditions. Key steps include:

  • Use of coupling agents (e.g., EDCI, HOBt) in anhydrous solvents like DMF or THF.
  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate the product.
  • Yields can be improved by optimizing stoichiometry, solvent polarity, and reaction time .
    • Data Reference : In analogous compounds (e.g., N-(5-chloro-2-methylphenyl)isoxazole-3-carboxamide), yields of 18% were achieved using 1:1 molar ratios of acid and amine precursors under inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in DMSO-d6_6) confirm substituent positions and purity. For example, methyl groups appear as singlets near δ 2.2–2.5 ppm in 1^1H NMR .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+^+ with <5 ppm error) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and monitors degradation under stress conditions .

Q. How do the physicochemical properties of this compound influence its experimental applications?

  • Methodological Answer :

  • Solubility : Low aqueous solubility (e.g., <1 mg/mL in water) necessitates DMSO or ethanol as solvents for biological assays. Solubility can be enhanced via co-solvents or salt formation .
  • Stability : The compound is stable at room temperature in dry, dark conditions but degrades under acidic/basic conditions. Stability studies (e.g., 40°C/75% RH for 4 weeks) guide storage protocols .
    • Data Table :
PropertyValue/DescriptionReference
LogP (lipophilicity)~1.5 (predicted)
Melting Point214–216°C (decomposes)
Aqueous Solubility<1 mg/mL at 25°C

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 5-methyl position to enhance target binding.
  • Side Chain Variations : Replace N-methyl groups with bulkier substituents (e.g., cyclopropyl) to modulate pharmacokinetics.
  • In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like acetylcholinesterase or kinases .
    • Case Study : In thiadiazole-isoxazole hybrids, replacing methyl with trifluoromethyl improved IC50_{50} values by 10-fold in enzyme inhibition assays .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Mitochondrial Assays : Isolated mouse liver mitochondria can assess effects on respiratory chain complexes (e.g., NADH dehydrogenase inhibition) .
  • Cell-Based Models : Use cancer cell lines (e.g., HepG2, MCF-7) for cytotoxicity screening (MTT assay) with IC50_{50} determination.
  • Enzyme Targets : Test inhibition of acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™ assay) .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters should be prioritized in preclinical studies?

  • Methodological Answer :

  • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in rodents.
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation.
  • Toxicity : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in repeated-dose studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335).
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

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N,N,5-Trimethylisoxazole-3-carboxamide

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